2-(4-fluorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide
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Overview
Description
2-(4-fluorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide is a complex organic compound that features a fluorophenyl group, a furan ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with a cyclization reaction.
Attachment of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where the furan-2-ylmethyl group is attached to the piperidine nitrogen.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is incorporated through a Friedel-Crafts acylation reaction, where the acetamide linkage is formed.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced acetamide derivatives.
Substitution: Halogenated or nitrated fluorophenyl derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity, while the furan and piperidine moieties contribute to the overall molecular stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide
- 2-(4-bromophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide
- 2-(4-methylphenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide
Uniqueness
2-(4-fluorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties, binding affinity, and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry.
Biological Activity
2-(4-fluorophenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide, with CAS number 954021-17-1, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant data and case studies.
- Molecular Formula : C19H23FN2O2
- Molecular Weight : 330.4 g/mol
- Structure : The compound features a piperidine ring substituted with a furan moiety and a fluorophenyl group, which may influence its biological activity.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of various piperidine derivatives, including those structurally similar to this compound. These compounds have shown promising results against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Piperidine Derivatives
Compound | Target Bacteria | MIC (µM) |
---|---|---|
Compound A | Staphylococcus aureus | 5.64 |
Compound B | Escherichia coli | 2.33 |
Compound C | Pseudomonas aeruginosa | 13.40 |
This compound | TBD | TBD |
Note: TBD indicates that specific MIC values for this compound are yet to be reported in the literature.
The structure–activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups on the phenyl ring enhances antibacterial activity. Compounds with substitutions at specific positions on the piperidine ring have demonstrated varied efficacy against bacterial strains, indicating that structural modifications can significantly impact biological outcomes .
Antifungal Activity
In addition to antibacterial properties, derivatives of this compound have also been assessed for antifungal activity. Studies indicate that certain piperidine-based compounds exhibit significant antifungal effects against Candida albicans and other fungal pathogens.
Table 2: Antifungal Activity of Related Compounds
Compound | Target Fungus | MIC (µM) |
---|---|---|
Compound D | Candida albicans | 16.69 |
Compound E | Fusarium oxysporum | 56.74 |
This compound | TBD | TBD |
The antifungal activity of these compounds is often linked to their ability to disrupt fungal cell membranes or inhibit critical metabolic pathways within fungal cells .
Anticancer Activity
Emerging research suggests that compounds structurally related to this compound may also possess anticancer properties. For instance, certain piperidine derivatives have been shown to inhibit PARP1 activity, a target for cancer therapy.
Case Study: Inhibition of PARP1
In a study evaluating various piperidine derivatives, compounds were tested for their ability to inhibit PARP1 catalytic activity in human breast cancer cells. The results indicated that some derivatives exhibited IC50 values comparable to established drugs like Olaparib, suggesting potential for further development as anticancer agents .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2/c20-17-5-3-15(4-6-17)12-19(23)21-13-16-7-9-22(10-8-16)14-18-2-1-11-24-18/h1-6,11,16H,7-10,12-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXHJBQODOIGSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CC=C(C=C2)F)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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